Lipophilicity (LogP) Differentiates 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one from Phenyl and Unsubstituted Pyridyl Analogs
The calculated LogP of 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one is 0.47, positioning it between the more hydrophilic 4-(pyridin-2-yl)pyrrolidin-2-one (LogP = -0.91) and the more lipophilic 4-Methyl-4-phenylpyrrolidin-2-one (LogP = 1.30) [1]. This intermediate lipophilicity can influence membrane permeability and aqueous solubility, critical parameters in lead optimization.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | 0.47 |
| Comparator Or Baseline | 4-(pyridin-2-yl)pyrrolidin-2-one: -0.91; 4-Methyl-4-phenylpyrrolidin-2-one: 1.30 |
| Quantified Difference | Target compound is 1.38 LogP units more lipophilic than the unsubstituted pyridyl analog and 0.83 units less lipophilic than the phenyl analog. |
| Conditions | Calculated partition coefficient (LogP) as reported by commercial suppliers. |
Why This Matters
Selecting a compound with the appropriate lipophilicity balance is essential for achieving desired ADME properties without extensive synthetic re-optimization.
- [1] Chembase.cn. 4-(pyridin-2-yl)pyrrolidin-2-one (CAS 28311-29-7). Accessed April 2026. View Source
